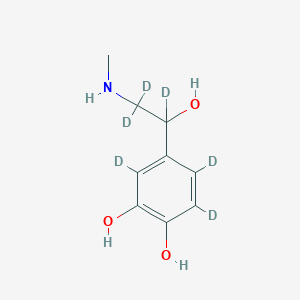

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

Vue d'ensemble

Description

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6, is a deuterated form of epinephrine, also known as adrenaline. This compound contains six deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the epinephrine molecule. Epinephrine is a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response by increasing heart rate, muscle strength, blood pressure, and sugar metabolism. The racemic mixture refers to an equal mixture of the two enantiomers, or mirror-image forms, of epinephrine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [2H6]-Epinephrine involves the incorporation of deuterium atoms into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under high pressure and temperature conditions to ensure the complete replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of [2H6]-Epinephrine follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the high-pressure and high-temperature conditions required for the catalytic hydrogenation. The final product is then purified using techniques such as chromatography to ensure the desired level of deuterium incorporation and the removal of any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

[2H6]-Epinephrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form adrenochrome and other oxidation products.

Reduction: Reduction reactions can convert [2H6]-Epinephrine to its corresponding dihydroxyphenyl derivatives.

Substitution: The hydroxyl groups in [2H6]-Epinephrine can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Adrenochrome and other quinone derivatives.

Reduction: Dihydroxyphenyl derivatives.

Substitution: Various acylated or sulfonated derivatives of [2H6]-Epinephrine.

Applications De Recherche Scientifique

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6, has several scientific research applications:

Chemistry: Used as a tracer in studies involving the metabolic pathways of epinephrine and its derivatives.

Biology: Employed in research on the physiological effects of epinephrine and its role in stress responses.

Medicine: Investigated for its potential therapeutic applications in treating conditions such as asthma, cardiac arrest, and anaphylaxis.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

[2H6]-Epinephrine exerts its effects by binding to adrenergic receptors, which are G-protein-coupled receptors found on the surface of various cells. The binding of [2H6]-Epinephrine to these receptors activates intracellular signaling pathways, leading to physiological responses such as increased heart rate, vasoconstriction, and bronchodilation. The primary molecular targets are the alpha and beta adrenergic receptors, which mediate the compound’s effects on the cardiovascular and respiratory systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

Epinephrine: The non-deuterated form of [2H6]-Epinephrine, with similar physiological effects but different isotopic composition.

Norepinephrine: A closely related compound with similar adrenergic activity but differing in its chemical structure and physiological effects.

Isoproterenol: A synthetic catecholamine with similar adrenergic receptor activity but used primarily as a bronchodilator and cardiac stimulant.

Uniqueness

The uniqueness of [2H6]-Epinephrine lies in its deuterium incorporation, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the stability of the compound and allow for more precise tracing in metabolic studies. Additionally, the racemic mixture provides a balanced representation of both enantiomers, making it useful for studying the overall physiological effects of epinephrine.

Propriétés

IUPAC Name |

3,4,6-trideuterio-5-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i2D,3D,4D,5D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-JQAOAMCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])NC)O)[2H])O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678682 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-77-6 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Do EpiPens remain effective after their expiration date?

A1: The research by Cantrell et al. [] suggests that both EpiPen and EpiPen Jr autoinjectors retain a significant amount of epinephrine (at least 80%) for up to 50 months past their labeled expiration date. This indicates that while they may not contain the full labeled dose, expired EpiPens could still potentially provide a clinically relevant dose of epinephrine in emergency situations.

Q2: How was the concentration of epinephrine determined in the expired EpiPens?

A2: The researchers used a highly sensitive analytical technique called liquid chromatography and tandem mass spectrometry to precisely quantify the concentration of epinephrine remaining in the expired devices []. This method allowed for accurate measurement of the epinephrine levels, even in very small quantities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1421464.png)

![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)

![4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile](/img/structure/B1421472.png)

![2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine](/img/structure/B1421474.png)

![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1421478.png)

![6'-Chloro-5-methyl-[2,3']bipyridinyl](/img/structure/B1421480.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-](/img/structure/B1421481.png)

![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)

![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)

![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)